molecular formula C15H18O2 B12655504 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane CAS No. 85391-69-1

6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane

Cat. No.: B12655504
CAS No.: 85391-69-1
M. Wt: 230.30 g/mol
InChI Key: WSTQUIZIWKMGSP-WYMLVPIESA-N
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Description

6-(Phenylmethylene)-1,4-dioxaspiro(45)decane is a spirocyclic compound characterized by a unique structure that includes a phenylmethylene group attached to a 1,4-dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane typically involves the reaction of 1,4-dioxaspiro(4.5)decane with a phenylmethylene precursor under specific conditions. One common method includes the use of a base-catalyzed reaction where the phenylmethylene group is introduced via a nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    1,6-Dioxaspiro(4.5)decane: Shares the spirocyclic structure but lacks the phenylmethylene group.

    6,10-Dioxaspiro(4.5)decane-7,9-dione: Contains additional functional groups that confer different chemical properties.

    1-Methyl-8-phenyl-1,3-diazaspiro(4.5)decane-2,4-dione: A spirocyclic compound with a different heterocyclic core.

Uniqueness: 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane is unique due to the presence of the phenylmethylene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

85391-69-1

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

(6E)-6-benzylidene-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C15H18O2/c1-2-6-13(7-3-1)12-14-8-4-5-9-15(14)16-10-11-17-15/h1-3,6-7,12H,4-5,8-11H2/b14-12+

InChI Key

WSTQUIZIWKMGSP-WYMLVPIESA-N

Isomeric SMILES

C1CCC2(/C(=C/C3=CC=CC=C3)/C1)OCCO2

Canonical SMILES

C1CCC2(C(=CC3=CC=CC=C3)C1)OCCO2

Origin of Product

United States

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